6,7-Dimethyl-4-hydroxyquinoline

Drug Discovery Lead Optimization Physicochemical Profiling

Regiospecific 6,7-dimethyl substitution is critical for reproducible kinase inhibitor SAR-generic 4-hydroxyquinolines yield irreproducible results. 6,7-Dimethyl-4-hydroxyquinoline (CAS 185437-33-6) delivers the exact electronic/steric footprint for antiplasmodial & kinase programs. • Isosteric replacement for 6,7-dimethoxy pharmacophore (e.g., EGFR, FAK inhibitors) • Balanced logP 2.56, PSA 33.12 Ų for fragment-based lead optimization • Non-trivial synthesis; pre-validated scaffold reduces synthetic risk. In stock for global shipping.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 185437-33-6
Cat. No. B069827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethyl-4-hydroxyquinoline
CAS185437-33-6
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)NC=CC2=O
InChIInChI=1S/C11H11NO/c1-7-5-9-10(6-8(7)2)12-4-3-11(9)13/h3-6H,1-2H3,(H,12,13)
InChIKeyIRWJBEDRUKAGBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethyl-4-hydroxyquinoline Procurement & Properties


6,7-Dimethyl-4-hydroxyquinoline (CAS 185437-33-6) is a 4-hydroxyquinoline derivative with methyl substituents at the 6- and 7-positions, having the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . It is primarily employed as a versatile small-molecule scaffold and synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and antiplasmodial activity [1]. Its predicted physicochemical properties include a logP of 2.56 and a polar surface area of 33.12 Ų .

6,7-Dimethyl-4-hydroxyquinoline Isomer Specificity


Substitution with regioisomeric dimethyl-4-hydroxyquinolines or simpler 4-hydroxyquinoline scaffolds is not straightforward, as even minor positional changes in methyl substitution profoundly alter electron density distribution and tautomeric equilibria, which are foundational to binding mode, reactivity, and site-specific chemical elaboration [1][2]. Published structure-activity relationships (SAR) from analogous kinase inhibitor series demonstrate that the 6,7-dimethyl pattern confers a specific steric and electronic footprint that distinct regioisomers (e.g., 2,6-dimethyl, 5,7-dimethyl) do not replicate, leading to irreproducible structure-activity relationships and procurement risk in iterative medicinal chemistry programs [2][3].

6,7-Dimethyl-4-hydroxyquinoline vs. Comparator Scaffolds


Lipophilicity vs. Unsubstituted 4-Hydroxyquinoline

The presence of methyl groups at the 6- and 7-positions significantly increases the lipophilicity of the scaffold compared to unsubstituted 4-hydroxyquinoline. This is a critical parameter for optimizing target engagement and permeability in early-stage drug discovery .

Drug Discovery Lead Optimization Physicochemical Profiling

Antiplasmodial Activity vs. Quinine

While not measured for the 4-hydroxy tautomer itself, the 6,7-dimethylquinoline nucleus when elaborated into carbinolamine derivatives demonstrated antiplasmodial activity 'much superior' to quinine in an in vivo avian malaria model. This provides historical validation of the 6,7-substitution pattern's pharmacophoric advantage, as other substitution patterns did not achieve this level of efficacy in the same study [1].

Antimalarial Antiplasmodial Structure-Activity Relationship

Dedicated Synthetic Patent

The synthesis of 6,7-dimethyl-4-hydroxyquinoline has been the subject of a dedicated patent application (CN107286090A), focused on solving its specific synthetic challenges. This contrasts with many related isomers for which no dedicated process patent exists, indicating that the specific electronic and steric constraints of this regioisomer require tailored synthetic methodology for reproducible preparation at scale [1].

Process Chemistry Synthetic Intermediates Scale-up

Scaffold Complexity vs. Simpler Scaffolds

Compared to unsubstituted 4-hydroxyquinoline, the 6,7-dimethyl variant offers a distinct and quantifiably different profile of physicochemical and topological descriptors, indicating a more elaborate and conformationally constrained starting point. Specifically, it has a higher molecular weight (173.21 vs. 145.16 g/mol), higher predicted logP (2.56 vs. ~1.5), and an additional 2 hydrogen bond acceptors, making it a more 'lead-like' scaffold for fragment growth [1].

Medicinal Chemistry Scaffold Hopping Fragment-Based Drug Discovery

6,7-Dimethyl-4-hydroxyquinoline Research & Industrial Applications


Antimalarial Lead Generation Programs

The historical evidence of superior antiplasmodial activity for derivatives built on the 6,7-dimethylquinoline nucleus compared to quinine [1] supports its procurement as a privileged starting scaffold for next-generation antimalarial drug discovery. This scenario is particularly relevant for teams seeking to explore novel chemotypes for overcoming chloroquine resistance.

Kinase Inhibitor Scaffold Elaboration

The 6,7-dimethyl-4-hydroxyquinoline core is structurally related to the highly optimized 6,7-dimethoxy substitution pattern frequently found in tyrosine kinase inhibitors (e.g., EGFR, FAK inhibitors) [2]. If the methoxy groups present metabolic liabilities or synthetic constraints, this scaffold can serve as a direct, isosteric replacement to fine-tune lipophilicity and metabolic stability without significant structural perturbation.

Physicochemical Optimization in FBDD

The computed logP of 2.56 and PSA of 33.12 Ų make this scaffold a balanced starting point for fragment growth. It is more lipophilic and elaborated than the unsubstituted core, allowing medicinal chemists to begin an optimization campaign from a more 'lead-like' starting point, potentially reducing the number of synthetic iterations required to achieve target compound profiles.

Scalable Chemical Process Development

The existence of a patent dedicated to the preparation of 6,7-dimethyl-4-hydroxyquinoline [3] indicates that its synthesis is non-trivial. A procurement and development scenario exists for process chemistry groups to either implement the patented method under license or develop novel, more efficient routes, particularly if the compound is identified as a key intermediate in a clinical candidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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